6-Amino-4-(4-bromophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry This compound is known for its unique structural features, which include a pyranopyrazole core fused with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malononitrile . This method is favored for its efficiency, high yields, and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar MCR strategies, with optimizations for reaction conditions such as temperature, solvent, and catalyst to ensure high throughput and cost-effectiveness. The use of green chemistry principles, such as aqueous media and reusable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: The bromophenyl group allows for substitution reactions, introducing various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or water to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique biological activities and applications .
Scientific Research Applications
6-Amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to intercalate with DNA, inhibiting DNA replication and transcription, which can lead to cytotoxic effects in cancer cells . Additionally, its ability to interact with enzymes and receptors contributes to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-aryl-3-(trifluoromethyl)-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile
- 6-Amino-4-aryl-2,4-dihydro-3-phenyl pyrano(2,3-c)pyrazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 6-amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile stands out due to the presence of the bromophenyl group, which enhances its biological activity and allows for further functionalization through substitution reactions . This unique feature makes it a valuable compound for developing new drugs and materials with specific properties.
Properties
Molecular Formula |
C15H13BrN4O |
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Molecular Weight |
345.19 g/mol |
IUPAC Name |
6-amino-4-(4-bromophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H13BrN4O/c1-2-11-13-12(8-3-5-9(16)6-4-8)10(7-17)14(18)21-15(13)20-19-11/h3-6,12H,2,18H2,1H3,(H,19,20) |
InChI Key |
DQEHOBBJWPEJDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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